molecular formula C9H15NS B12093586 1-(Thiophen-2-yl)pentan-1-amine

1-(Thiophen-2-yl)pentan-1-amine

Cat. No.: B12093586
M. Wt: 169.29 g/mol
InChI Key: XOFHPRWKOBDSSI-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)pentan-1-amine is an organic compound with the molecular formula C9H15NS It features a thiophene ring, a five-membered aromatic ring containing sulfur, attached to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-yl)pentan-1-amine typically involves the reaction of thiophene derivatives with appropriate amine precursors. One common method is the alkylation of thiophene with a pentan-1-amine derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the coupling process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the amine group can form hydrogen bonds with biological molecules, modulating their activity . These interactions contribute to the compound’s observed biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1-(Thiophen-2-yl)pentan-1-amine stands out due to its unique combination of a thiophene ring and a pentan-1-amine chain. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

1-thiophen-2-ylpentan-1-amine

InChI

InChI=1S/C9H15NS/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3

InChI Key

XOFHPRWKOBDSSI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CS1)N

Origin of Product

United States

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